

Borussertib: A Technical Guide to a Covalent-Allosteric AKT Inhibitor

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Compound of Interest		
Compound Name:	Borussertib	
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This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Borussertib**, a first-in-class covalent-allosteric inhibitor of the protein kinase Akt. The document details the preclinical efficacy of **Borussertib**, outlines key experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Discovery and Rationale

Borussertib was developed as a highly potent and selective inhibitor of Akt (also known as protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various human cancers, playing a central role in cell proliferation, survival, and metabolism.[1][2][3] Traditional ATP-competitive Akt inhibitors often face challenges with selectivity due to the highly conserved nature of the ATP-binding pocket among kinases.[4] **Borussertib** circumvents this by employing a unique covalent-allosteric mechanism. It binds to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with cysteine residues Cys296 and Cys310.[5][6] This irreversible binding locks Akt in an inactive conformation, providing high potency and selectivity.[1][5][6]

Synthesis

The synthesis of **Borussertib** is a multi-step process involving the convergent synthesis of a 1,6-naphthyridinone core scaffold and a benzo[d]imidazolone moiety, followed by their coupling and subsequent modification. A detailed, step-by-step protocol for the entire synthesis is not



publicly available; however, the synthesis of the core 1,6-naphthyridinone scaffold has been described.[7][8][9] The general approach involves a Friedländer annulation to construct the naphthyridinone ring system.

Mechanism of Action

Borussertib functions as a covalent-allosteric inhibitor of Akt.[5] This dual mechanism contributes to its high potency and selectivity.

- Allosteric Inhibition: **Borussertib** binds to a site distinct from the ATP-binding pocket, located at the interface of the PH and kinase domains.[10] This binding event stabilizes an inactive conformation of the enzyme.[1]
- Covalent Modification: The acrylamide "warhead" on Borussertib forms an irreversible covalent bond with cysteine residues (Cys296 and Cys310) within the allosteric binding site.
 [5][6] This covalent linkage prolongs the duration of inhibition and enhances the inhibitor's potency.

The binding of **Borussertib** effectively blocks the phosphorylation and activation of Akt, thereby inhibiting downstream signaling through the PI3K/Akt/mTOR pathway. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with aberrant Akt signaling.[2][11]

Quantitative Data

The following tables summarize the key quantitative data for **Borussertib** from preclinical studies.

Table 1: In Vitro Potency of Borussertib

Parameter	Value	Target	Assay Type
IC ₅₀	0.8 nM	Wild-type Akt	Cell-free assay
Ki	2.2 nM	Wild-type Akt	Cell-free assay

Data sourced from references:[1][4][5][11][12][13][14]



Table 2: Cellular Activity of Borussertib (EC50 values)

Cell Line	Cancer Type	EC ₅₀ (nM)
ZR-75-1	Breast	5 ± 1
T47D	Breast	48 ± 15
MCF-7	Breast	277 ± 90
BT-474	Breast	373 ± 54
AN3CA	Endometrium	191 ± 90
KU-19-19	Bladder	7770 ± 641

EC₅₀ values were determined using a cell viability assay. Data sourced from references:[1][5] [11][12][13][14]

Table 3: In Vivo Pharmacokinetic Parameters of

Borussertib in Mice

Administration Route	Dose (mg/kg)	C _{max} (ng/mL)	Bioavailability (%)
Oral Gavage	20	78	<5
Intraperitoneal	20	683	39.6
Intravenous	2	-	-

Data sourced from reference:[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of **Borussertib**.

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative activity of **Borussertib**.



- Cell Seeding: Plate cancer cells in 384-well plates at a density that ensures logarithmic growth during the assay period.[11]
- Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with serial dilutions of **Borussertib** (e.g., from 0.1 nM to 30 μM) using an acoustic liquid handler for precise dispensing.[11] Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 96 hours.[12]
- Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[11]
- Data Analysis: Record luminescence using a plate reader.[11] Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistical curve.

Western Blot Analysis

This protocol provides a general framework for assessing the effect of **Borussertib** on protein expression and phosphorylation.

- Cell Lysis: Treat cells with various concentrations of Borussertib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.[11][15]
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
 [16]
- Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][15]



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser473/Thr308), and downstream effectors like p-PRAS40, p-S6) overnight at 4°C.[10][11]
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.[11][15]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

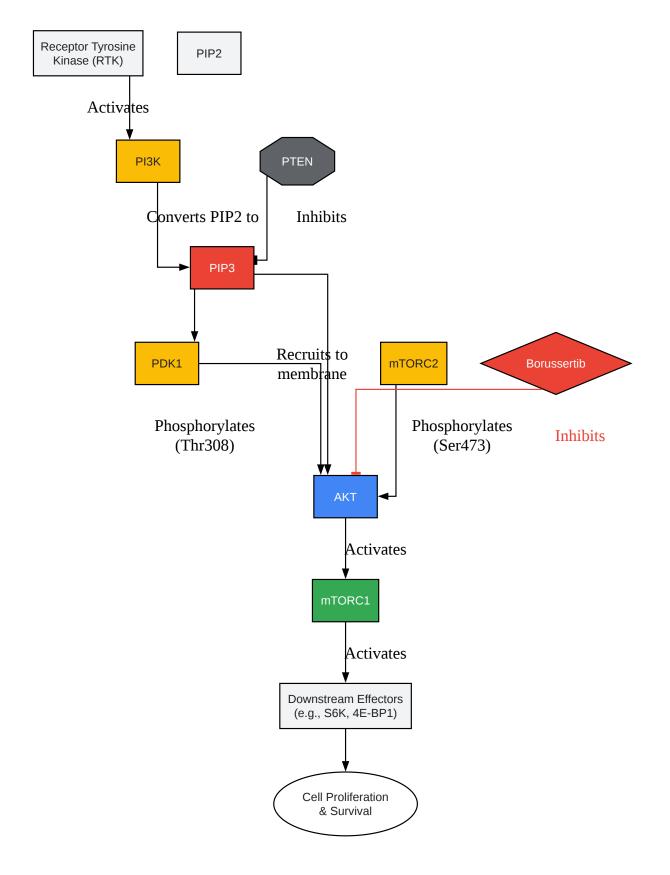
Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **Borussertib**.

- Cell Preparation: Prepare a single-cell suspension of a human cancer cell line (e.g., 5 x 10⁶ cells) in a suitable medium.[17]
- Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[6][17]
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Treatment Administration: Administer **Borussertib** via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[6][12] The control group receives the vehicle.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).

Visualizations Signaling Pathway





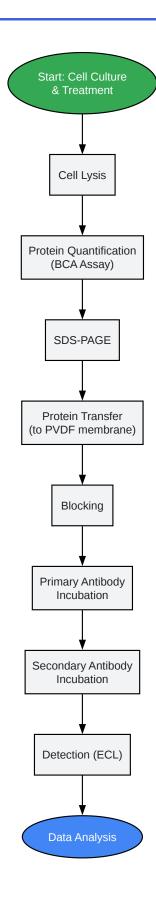
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Borussertib** on Akt.

Experimental Workflow



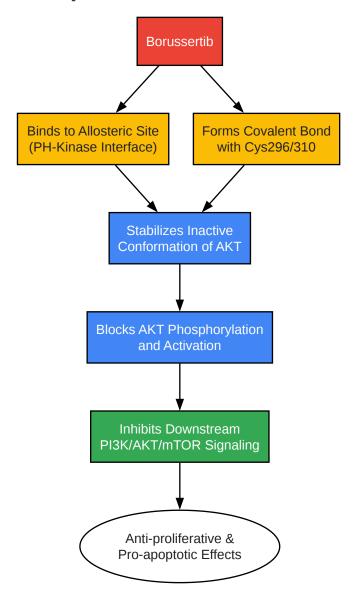


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Caption: A generalized workflow for Western Blot analysis.



Logical Relationship



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Caption: The logical flow of **Borussertib**'s mechanism of action.

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